Gefitinib hydrochloride
Descripción general
Descripción
Synthesis Analysis
A four-step synthesis of gefitinib was developed starting from 2,4-dichloro-6,7-dimethoxy-quinazoline . The process involves practical reaction temperatures (0–55 °C) and avoids chromatographic purifications . The ionic liquid trimethylammonium heptachlorodialuminate was used to monodemethylate the dimethoxyquinazoline core .Chemical Reactions Analysis
Gefitinib-loaded nanoliposomes were prepared using a modified emulsification and ultrasonic method . The in vitro release of gefitinib from these nanoparticles was evaluated using three different pH values .Aplicaciones Científicas De Investigación
1. Application in Nanomedicine
- Summary of the Application: Gefitinib hydrochloride has been used to construct a passive targeting and long retention therapeutic nanoplatform of core–shell gefitinib/poly (ethylene glycol)-polytyrosine nanocomplexes (Gef-PY NCs) .
- Methods of Application: The Gef-PY NCs have good water-solubility, non-toxicity, and high stability. They present unexpected kidney targeting and drug slow-release capacity .
- Results or Outcomes: The nanocomplexes effectively solve the bottleneck question that Gef-based therapy could be used only in intraperitoneal injection due to its insolubility and severe toxicity. They have prominent anti-fibrosis capabilities, such as decreasing approximately 40% tubulointerstitial fibrosis area and 68% expression of collagen I within 7 days .
2. Application in Drug Delivery Systems
- Summary of the Application: Gefitinib hydrochloride is a poorly water-soluble antitumor drug, which shows poor absorption/bioavailability after oral administration. Therefore, solid dispersions (SDs) of Gefitinib were developed using different carriers and techniques to enhance its dissolution and oral absorption/bioavailability .
- Methods of Application: Various SD formulations of Gef were established using fusion and microwave methods utilizing Soluplus, Kollidone VA64, and polyethylene glycol 4000 (PEG 4000) as the carriers .
- Results or Outcomes: In vitro dissolution studies indicated significant release of Gef from all SDs compared to the pure Gef. The optimized Gef SD presented significant release of Gef (82.10%) compared with pure Gef (21.23%). The optimized Gef SD resulted in remarkable improvement in bioavailability compared to the pure Gef .
3. Application in Bioimaging and Medical Therapy
- Summary of the Application: Gefitinib hydrochloride has been used to construct a therapeutic nanoplatform based on water-soluble, non-toxic, and highly-stable core–shell poly (amino acid) nanocomplexes .
- Methods of Application: The nanocomplexes have good water-solubility, non-toxicity, and high stability. They present unexpected kidney targeting and drug slow-release capacity .
- Results or Outcomes: The nanocomplexes effectively solve the issue that Gef-based therapy could be used only in intraperitoneal injection due to its insolubility and severe toxicity. They have prominent anti-fibrosis capabilities, such as decreasing approximately 40% tubulointerstitial fibrosis area and 68% expression of collagen I within 7 days .
4. Application in Cancer Therapy
- Summary of the Application: Gefitinib hydrochloride is a small-molecule EGFR inhibitor that has emerged as a significant agent in combating cancer .
- Methods of Application: The review discusses the clinical applications of FDA-approved EGFR inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib across various cancer types .
- Results or Outcomes: The review addresses the emergence of resistance mechanisms and potential counterstrategies .
5. Application in Bioimaging and Medical Therapy
- Summary of the Application: Gefitinib hydrochloride has been used to construct a therapeutic nanoplatform based on water-soluble, non-toxic, and highly-stable core–shell poly (amino acid) nanocomplexes .
- Methods of Application: The nanocomplexes have good water-solubility, non-toxicity, and high stability. They present unexpected kidney targeting and drug slow-release capacity .
- Results or Outcomes: The nanocomplexes effectively solve the issue that Gef-based therapy could be used only in intraperitoneal injection due to its insolubility and severe toxicity. They have prominent anti-fibrosis capabilities, such as decreasing approximately 40% tubulointerstitial fibrosis area and 68% expression of collagen I within 7 days .
6. Application in Cancer Therapy
- Summary of the Application: Gefitinib hydrochloride is a small-molecule EGFR inhibitor that has emerged as a significant agent in combating cancer .
- Methods of Application: The review discusses the clinical applications of FDA-approved EGFR inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib across various cancer types .
- Results or Outcomes: The review addresses the emergence of resistance mechanisms and potential counterstrategies .
Safety And Hazards
Gefitinib is toxic and contains a pharmaceutically active ingredient . It can cause skin irritation and serious eye damage . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINXWLATMJDQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597850 | |
Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gefitinib hydrochloride | |
CAS RN |
184475-56-7, 184475-55-6 | |
Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gefitinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.